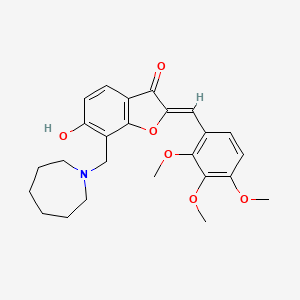

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-29-20-11-8-16(23(30-2)25(20)31-3)14-21-22(28)17-9-10-19(27)18(24(17)32-21)15-26-12-6-4-5-7-13-26/h8-11,14,27H,4-7,12-13,15H2,1-3H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVDOOXMWPDGPW-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran core with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Attachment of the Azepan-1-ylmethyl Group: This can be done through nucleophilic substitution reactions using azepane and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The benzylidene moiety can be reduced to a benzyl group using hydrogenation or other reducing agents.

Substitution: The azepan-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Benzofuran derivatives are known for a range of biological activities including:

- Anti-inflammatory Effects : Research indicates that compounds with a benzofuran core can significantly reduce inflammatory markers such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8). For instance, studies have shown that certain benzofuran derivatives can inhibit NF-κB activity in macrophages, which is crucial in the inflammatory response .

- Antioxidant Activity : Many benzofuran compounds exhibit strong antioxidant properties, which can combat oxidative stress in various biological systems. This activity is particularly relevant in chronic diseases where oxidative damage is a contributing factor .

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology. The mechanisms often involve the induction of apoptosis and cell cycle arrest .

3.1. Chronic Inflammatory Disorders

Due to its anti-inflammatory properties, this compound could be developed as a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease. Its ability to suppress key inflammatory mediators positions it as a candidate for further clinical studies.

3.2. Cancer Treatment

Given its cytotoxic effects on cancer cells, there is potential for (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one to be explored in cancer therapy. Future research could focus on its efficacy against specific cancer types and its mechanisms of action at the molecular level.

3.3. Neuroprotective Effects

Some studies suggest that benzofuran derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer’s. This application stems from their ability to modulate oxidative stress and inflammation in neuronal tissues .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Piperazine-Substituted Analog

Compound : (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one .

| Property | Target Compound | Piperazine Analog |

|---|---|---|

| Substituent at C7 | Azepan-1-ylmethyl | 4-(2-hydroxyethyl)piperazinyl |

| Ring Size | 7-membered azepane | 6-membered piperazine |

| Hydrophilicity | Moderate (azepane) | Higher (hydroxyethyl group) |

| Biological Activity | Enhanced membrane permeability | Improved solubility |

Key Findings :

- Both compounds retain the 2,3,4-trimethoxybenzylidene motif, critical for π-π stacking in enzyme inhibition (e.g., kinase targets).

Simplified Benzylidene Derivatives

Compound : (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one .

| Property | Target Compound | 4-Methoxy Analog |

|---|---|---|

| Benzylidene Group | 2,3,4-Trimethoxy | 4-Methoxy |

| C7 Substituent | Azepan-1-ylmethyl | Methyl |

| Molecular Weight | Higher (azepane adds mass) | Lower |

Key Findings :

Brominated Benzylidene Derivatives

Compound : (E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one .

| Property | Target Compound | Brominated Analog |

|---|---|---|

| Benzylidene Group | 2,3,4-Trimethoxy | 4-Bromo |

| C6 Substituent | Hydroxy | Benzyloxy |

Key Findings :

Chlorinated and Bis-Methoxyethylamino Derivatives

Compound: (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one .

| Property | Target Compound | Chlorinated Analog |

|---|---|---|

| C7 Substituent | Azepan-1-ylmethyl | Bis(2-methoxyethyl)amino |

| Benzylidene Group | 2,3,4-Trimethoxy | 2-Chloro |

Key Findings :

Limitations :

- Higher molecular weight and lipophilicity may reduce solubility compared to simpler analogs.

- Synthetic complexity due to azepane and trimethoxy groups increases production costs .

Q & A

Basic: What are the key synthetic pathways for constructing the benzofuran core in this compound?

Methodological Answer:

The benzofuran core is typically synthesized via cyclization of substituted phenolic precursors. For example:

- Step 1: Start with 6-hydroxybenzofuran-3(2H)-one derivatives.

- Step 2: Condense with 2,3,4-trimethoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) to form the benzylidene moiety via Knoevenagel condensation .

- Step 3: Introduce the azepan-1-ylmethyl group via nucleophilic substitution or reductive amination using azepane and formaldehyde derivatives .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| 2 | EtOH, NaOH, 60–80°C | Use anhydrous solvents to minimize hydrolysis of trimethoxy groups. |

| 3 | DMF, K₂CO₃, 24h reflux | Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) . |

Basic: Which spectroscopic techniques are critical for confirming the (Z)-stereochemistry of the benzylidene moiety?

Methodological Answer:

- ¹H NMR: The coupling constant (J) between H-α and H-β of the benzylidene group. For (Z)-isomers, J ≈ 10–12 Hz due to trans-configuration .

- NOESY NMR: Detect spatial proximity between the benzylidene proton and the adjacent benzofuran protons .

- IR Spectroscopy: Confirm absence of free carbonyl stretching (~1700 cm⁻¹), indicating successful enol-keto tautomer stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.